LYN55979

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

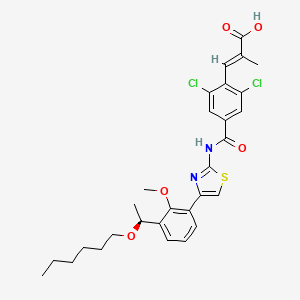

LYN55979, also known as docetaxel-succinic-NHS ester, is a docetaxel derivative with an NHS ester bridged by a succinic linker. The NHS ester group of this molecule can highly effectively react with amino- or hydroxy- group to confirm conjugate product. LYN55979 is a useful agent to make docetaxel bio-conjugates. LYN55979 has CAS#960155-97-9. According to Hodoodo Chemical Nomenclature, we name it as LYN55979 for the convenience of scientific communications.

Aplicaciones Científicas De Investigación

Tyrosine Kinase and Cellular Function

The gene lyn is associated with a tyrosine kinase similar to p56lck, which plays a critical role in various cellular functions and signaling pathways. A study by Yamanashi et al. (1987) shows that lyn could encode a novel tyrosine kinase significantly similar to mouse T-lymphocyte-specific tyrosine kinase p56lck. This suggests its potential role in cellular signaling and function in the human fetus (Yamanashi et al., 1987).

Role in Systemic Lupus Erythematosus

A study by Lu et al. (2009) explores the genetic association of LYN with systemic lupus erythematosus (SLE). It indicates that LYN, a src-tyrosine kinase involved in B-cell activation, is significantly associated with SLE, especially in autoantibody or clinical subsets, highlighting its potential role in autoimmune diseases (Lu et al., 2009).

Inhibitory Role in the Myeloid Lineage

The function of Lyn kinase in hematopoietic cells is further elaborated by Harder et al. (2001). Their study on gain- and loss-of-function Lyn mutant mice demonstrates that Lyn plays a crucial inhibitory role within myeloid cells, impacting ITIM-dependent inhibitory signaling and activation of specific protein tyrosine phosphatases (Harder et al., 2001).

Lyn Kinase in B Cell Activation

Xu et al. (2005) review how Lyn, a Src-family tyrosine kinase, regulates signaling pathways in immune cells. Its role is context-dependent, affecting both positive and negative pathways in B cell activation. This dual role of Lyn is important for regulating immune responses, and altered Lyn activity can lead to autoimmune diseases and myeloid neoplasia (Xu et al., 2005).

Activation by Unc119 in Eosinophils

A study by Cen et al. (2003) identifies Unc119 as a novel activator of Lyn kinase. Unc119 induces the catalytic activity of Lyn in eosinophils, playing a significant role in eosinophil survival and providing insights into the mechanisms of immune response regulation (Cen et al., 2003).

Autoimmune Disease Development in Lyn-deficient Mice

Research by Hibbs et al. (1995) demonstrates that Lyn-deficient mice exhibit multiple immune system defects, culminating in autoimmune disease. This study underscores the critical role of Lyn in immunoglobulin-mediated signaling and establishing B cell tolerance (Hibbs et al., 1995).

Propiedades

Número CAS |

960155-97-9 |

|---|---|

Nombre del producto |

LYN55979 |

Fórmula molecular |

C51H60N2O19 |

Peso molecular |

1005.036 |

Nombre IUPAC |

(2R,3S)-1-(((2aR,4S,4aS,6R,9S,11S,12S,12bS)-12b-acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl)oxy)-3-((tert-butoxycarbonyl)amino)-1-oxo-3-phenylpropan-2-yl (2,5-dioxopyrrolidin-1-yl) succinate |

InChI |

InChI=1S/C51H60N2O19/c1-26-30(67-45(63)40(38(28-15-11-9-12-16-28)52-46(64)71-47(3,4)5)68-35(58)21-22-36(59)72-53-33(56)19-20-34(53)57)24-51(65)43(69-44(62)29-17-13-10-14-18-29)41-49(8,42(61)39(60)37(26)48(51,6)7)31(55)23-32-50(41,25-66-32)70-27(2)54/h9-18,30-32,38-41,43,55,60,65H,19-25H2,1-8H3,(H,52,64)/t30-,31-,32+,38-,39+,40+,41?,43-,49+,50-,51+/m0/s1 |

Clave InChI |

LYWUYJJDPBHOHB-YLJZXOCYSA-N |

SMILES |

O=C(O[C@@H](C1[C@@]2(C)[C@@H](O)C[C@@]3([H])OC[C@]31OC(C)=O)[C@]4(O)C[C@H](OC([C@H](OC(CCC(ON5C(CCC5=O)=O)=O)=O)[C@@H](NC(OC(C)(C)C)=O)C6=CC=CC=C6)=O)C(C)=C(C4(C)C)[C@@H](O)C2=O)C7=CC=CC=C7 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LYN55979; LYN-55979; LYN 55979; docetaxel-succinic-NHS ester; docetaxel-bioconjugate |

Origen del producto |

United States |

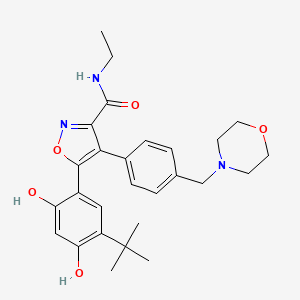

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

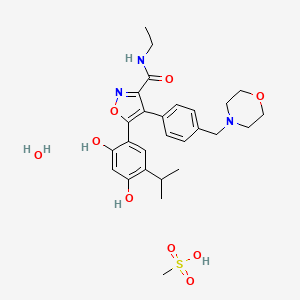

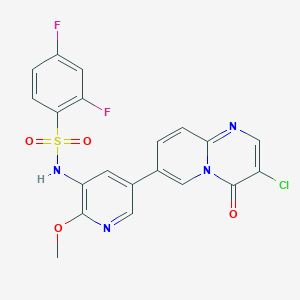

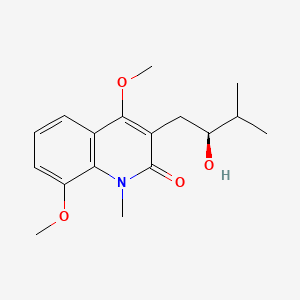

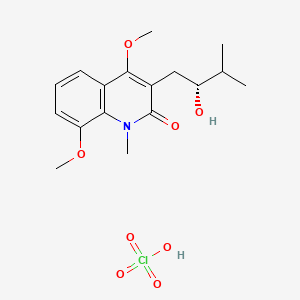

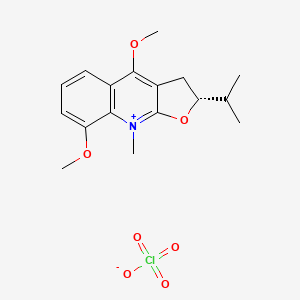

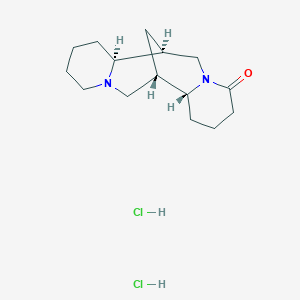

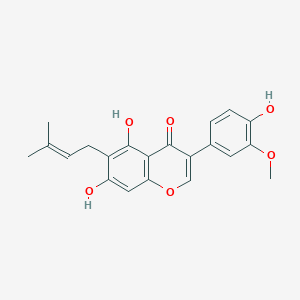

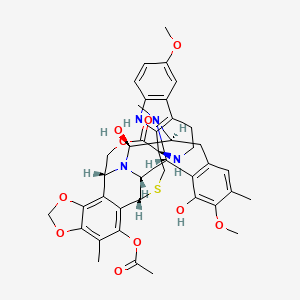

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.